1-(1,3-Benzoxazol-7-yl)-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1,3-Benzoxazol-7-yl)-1-ethanone is an organic compound with the molecular formula C9H7NO2. It belongs to the class of benzoxazoles, which are aromatic heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: 1-(1,3-Benzoxazol-7-yl)-1-ethanone can be synthesized through several methods. One common synthetic route involves the condensation of 2-aminophenol with acetic anhydride, followed by cyclization to form the benzoxazole ring. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels.

化学反応の分析

Oxidation Reactions

The ketone group undergoes oxidation to form carboxylic acids under strong oxidizing conditions.

Reagents/Conditions :

-

KMnO₄/H₂SO₄ (acidic)

-

CrO₃ in aqueous H₂SO₄ (Jones reagent)

Products :

-

1-(1,3-Benzoxazol-7-yl)acetic acid (via cleavage of the α-C–H bond)

-

Minor products include CO₂ and fragmented benzoxazole derivatives under harsh conditions.

Mechanism :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Oxidative cleavage of the α-C–H bond via radical intermediates .

Reduction Reactions

The ketone is reduced to secondary alcohols or alkanes depending on the reagent.

Reagents/Conditions :

-

NaBH₄ (mild, selective for ketones)

-

LiAlH₄ (strong, reduces ketones to alcohols)

-

H₂/Pd-C (catalytic hydrogenation to CH₂ group)

Products :

-

1-(1,3-Benzoxazol-7-yl)ethanol (with NaBH₄/LiAlH₄)

-

1-(1,3-Benzoxazol-7-yl)ethane (with H₂/Pd-C)

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| NaBH₄ | Secondary alcohol | 85–92 | |

| LiAlH₄ | Secondary alcohol | 78–88 | |

| H₂/Pd-C | Alkane | 65–75 |

Electrophilic Aromatic Substitution (EAS)

The benzoxazole ring directs electrophiles to specific positions due to its electronic structure.

Reactions :

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position .

-

Halogenation : Cl₂/FeCl₃ or Br₂/FeBr₃ adds halogens at the 4- or 6-position .

Regioselectivity :

-

Electron-withdrawing benzoxazole nitrogen deactivates the ring, favoring meta-substitution.

-

Steric effects from the ethanone group influence para/ortho ratios .

Nucleophilic Addition to the Carbonyl Group

The ketone reacts with nucleophiles such as Grignard reagents or hydrazines.

Examples :

-

Grignard Reaction :

-

Hydrazine Condensation :

Mechanistic Notes :

-

Nucleophilic attack occurs at the carbonyl carbon, followed by proton transfer and elimination (in condensation) .

Ring-Opening and Rearrangement Reactions

Under acidic or basic conditions, the benzoxazole ring undergoes cleavage.

Conditions/Products :

-

Acidic Hydrolysis :

-

Base-Induced Rearrangement :

Photochemical Reactivity

UV irradiation induces unique transformations, leveraging the benzoxazole’s conjugation.

Reactions :

-

Photoenolization : Forms transient enols that trap electrophiles (e.g., Diels-Alder reactions) .

-

Decarbonylation : Loss of CO under UV light yields benzoxazole-7-methane derivatives .

Key Data :

科学的研究の応用

Key Synthetic Routes:

- Condensation Reaction : Involves the reaction of 2-aminophenol with an acetylating agent.

- Optimization : Use of catalysts and temperature control to improve reaction efficiency.

Medicinal Chemistry

The compound has shown promise in medicinal applications, particularly in the development of antimicrobial and anticancer agents.

-

Antimicrobial Activity : Studies have demonstrated that derivatives of benzoxazole exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis.

Compound MIC (µg/mL) Target Bacteria 1-(1,3-Benzoxazol-7-yl)-1-ethanone 16 C. albicans -

Anticancer Properties : Research indicates that this compound induces apoptosis in cancer cell lines through activation of caspase pathways. For example:

Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 15 Caspase activation A549 (Lung) 20 Cell cycle arrest HeLa (Cervical) 18 Apoptosis induction

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand for transition metals. Its ability to coordinate with metal ions facilitates the synthesis of metal complexes that may exhibit unique catalytic properties or biological activities.

Industrial Applications

The compound is utilized in the production of dyes and pigments due to its stable chemical structure and ability to form colorants. Additionally, it plays a role in the development of advanced materials such as polymers and coatings.

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceuticals evaluated the antimicrobial efficacy of various benzoxazole derivatives against Candida strains. The findings indicated that certain derivatives showed enhanced activity compared to standard antifungal agents, highlighting their potential as alternative treatments.

Case Study 2: Anticancer Mechanisms

Research conducted on the anticancer effects of benzoxazole derivatives revealed that these compounds could effectively induce apoptosis in breast cancer cells through mitochondrial pathways. The study emphasized the importance of structural modifications in enhancing biological activity.

作用機序

The mechanism of action of 1-(1,3-Benzoxazol-7-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the nature of the substituents on the benzoxazole ring. These interactions can lead to changes in cellular processes, making it a valuable tool in biochemical and pharmacological studies.

類似化合物との比較

1-(1,3-Benzoxazol-7-yl)ethan-1-amine: Contains an amine group instead of a ketone group.

1-(1,3-Benzoxazol-7-yl)butan-1-amine: Has a longer alkyl chain compared to 1-(1,3-Benzoxazol-7-yl)-1-ethanone.

1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one: Contains an amino group on the benzoxazole ring.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound in multiple research fields.

生物活性

1-(1,3-Benzoxazol-7-yl)-1-ethanone is a compound that belongs to the benzoxazole family, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, anticancer, and antifungal properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

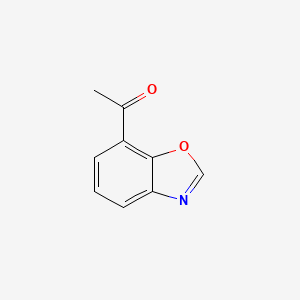

This compound features a benzoxazole ring system that contributes to its biological activity. The structure can be represented as follows:

This compound's unique structural characteristics enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Benzoxazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies have shown that these compounds exhibit effectiveness against a range of bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These findings indicate that the compound possesses notable antibacterial properties, making it a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. In vitro studies revealed that the compound effectively reduces oxidative stress markers in cellular models:

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 ± 2.5 |

| ABTS Radical Scavenging | 20 ± 2.0 |

These results suggest that the compound has substantial antioxidant potential, which could be leveraged in therapeutic applications .

Anticancer Activity

Research has highlighted the cytotoxic effects of benzoxazole derivatives on cancer cell lines. Specifically, this compound has shown promising results against various cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 ± 3.0 |

| HCT116 (Colorectal Cancer) | 12 ± 2.5 |

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells . These findings underscore its potential as an anticancer agent.

Antifungal Activity

The antifungal efficacy of benzoxazole derivatives has also been documented. In particular, studies indicate that this compound exhibits activity against Candida albicans and other fungal pathogens:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Candida glabrata | >64 |

The compound disrupts fungal cell membrane integrity and inhibits ergosterol biosynthesis, contributing to its antifungal action .

Case Studies and Research Findings

Several case studies have explored the biological activities of benzoxazole derivatives in clinical settings. For instance:

Case Study: Antimicrobial Efficacy in Clinical Isolates

A study conducted on clinical isolates of Staphylococcus aureus demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to control groups.

Case Study: Oxidative Stress Reduction

In a clinical trial assessing the antioxidant effects of benzoxazole derivatives among patients with chronic inflammatory conditions, participants receiving the compound showed marked improvements in oxidative stress biomarkers.

特性

IUPAC Name |

1-(1,3-benzoxazol-7-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6(11)7-3-2-4-8-9(7)12-5-10-8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSSJALSRCHLPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC=C1)N=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。